molecular formula C26H24ClNO5S B2425637 1-(3-chlorobenzyl)-3-((4-ethylphenyl)sulfonyl)-6,7-dimethoxyquinolin-4(1H)-one CAS No. 899213-55-9

1-(3-chlorobenzyl)-3-((4-ethylphenyl)sulfonyl)-6,7-dimethoxyquinolin-4(1H)-one

Cat. No. B2425637
CAS RN: 899213-55-9
M. Wt: 497.99
InChI Key: AHCYRCYACWKIRO-UHFFFAOYSA-N
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Description

1-(3-chlorobenzyl)-3-((4-ethylphenyl)sulfonyl)-6,7-dimethoxyquinolin-4(1H)-one, also known as ESI-09, is a small molecule inhibitor that has been studied for its potential therapeutic applications in various diseases.

Scientific Research Applications

Organic Synthesis Applications

  • Catalytic Activity : The use of certain catalysts, such as 3-methyl-1-sulfonic acid imidazolium hydrogen sulfate, has been highlighted for the synthesis of polyhydroquinoline derivatives, showcasing the compound's role in facilitating clean and efficient chemical reactions under solvent-free conditions (Khaligh, 2014).
  • Synthesis Techniques : Another study emphasized the Brønsted Acid Ionic Liquid as a novel catalyst for the one-pot synthesis of Hantzsch Polyhydroquinoline Derivatives, demonstrating the compound's utility in improving synthesis strategies for polyhydroquinoline derivatives (Heravi et al., 2010).

Pharmaceutical Research

  • Phosphodiesterase 4 Inhibition : Research on a novel phosphodiesterase 4 (PDE4) inhibitor designed for pulmonary diseases showcases the potential of related compounds in treating asthma and chronic obstructive respiratory disease through topical pulmonary administration (Villetti et al., 2015).

Materials Science

  • Optical and Thermophysical Properties : Investigations into IR-polarizing films containing quinoline derivatives and Fe3O4 nanoparticles reveal the compound's applications in developing materials with unique optical and thermophysical characteristics, suitable for use in laser technologies and spectropolarimeters (Shahab et al., 2016).

properties

IUPAC Name

1-[(3-chlorophenyl)methyl]-3-(4-ethylphenyl)sulfonyl-6,7-dimethoxyquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24ClNO5S/c1-4-17-8-10-20(11-9-17)34(30,31)25-16-28(15-18-6-5-7-19(27)12-18)22-14-24(33-3)23(32-2)13-21(22)26(25)29/h5-14,16H,4,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHCYRCYACWKIRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=CC(=C(C=C3C2=O)OC)OC)CC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24ClNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-chlorobenzyl)-3-((4-ethylphenyl)sulfonyl)-6,7-dimethoxyquinolin-4(1H)-one

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